molecular formula C24H25ClN4O2S B11278916 1-(4-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea

1-(4-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea

Cat. No.: B11278916
M. Wt: 469.0 g/mol
InChI Key: HWXBACVNIAHFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-(4-CHLOROPHENYL)UREA is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of piperidine, thiazole, and urea functional groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-(4-CHLOROPHENYL)UREA typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-(4-CHLOROPHENYL)UREA can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-{4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-(4-CHLOROPHENYL)UREA involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-(4-CHLOROPHENYL)UREA is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses .

Properties

Molecular Formula

C24H25ClN4O2S

Molecular Weight

469.0 g/mol

IUPAC Name

1-[4-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-(4-chlorophenyl)urea

InChI

InChI=1S/C24H25ClN4O2S/c25-19-6-8-20(9-7-19)26-23(31)28-24-27-21(16-32-24)15-22(30)29-12-10-18(11-13-29)14-17-4-2-1-3-5-17/h1-9,16,18H,10-15H2,(H2,26,27,28,31)

InChI Key

HWXBACVNIAHFKJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.